molecular formula C16H24N2O B2522840 C(C1=CC=CC=C1)N1Ccc2(ccncc2O)CC1 CAS No. 1800218-66-9

C(C1=CC=CC=C1)N1Ccc2(ccncc2O)CC1

Cat. No. B2522840
CAS RN: 1800218-66-9
M. Wt: 260.381
InChI Key: NJSIOLCKYVJZJQ-UHFFFAOYSA-N
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Description

C(C1=CC=CC=C1)N1Ccc2(ccncc2O)CC1, also known as clozapine, is a tricyclic dibenzodiazepine derivative that is used as an atypical antipsychotic drug. It was first synthesized in 1958 by Wander AG, a Swiss pharmaceutical company, and was later approved by the US Food and Drug Administration (FDA) in 1989 for the treatment of schizophrenia.

Mechanism of Action

Clozapine acts as an antagonist at various neurotransmitter receptors, including dopamine D1, D2, D3, and D4 receptors, serotonin 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT6 receptors, as well as histamine H1 receptors. It also has affinity for alpha-1 adrenergic receptors. The complex pharmacological profile of C(C1=CC=CC=C1)N1Ccc2(ccncc2O)CC1 is thought to contribute to its unique therapeutic effects and reduced risk of extrapyramidal symptoms compared to other antipsychotic drugs.
Biochemical and Physiological Effects
Clozapine has been shown to modulate various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are implicated in the pathogenesis of schizophrenia. It has also been demonstrated to have anti-inflammatory effects, which may contribute to its therapeutic efficacy in schizophrenia and other psychiatric disorders.

Advantages and Limitations for Lab Experiments

Clozapine is a useful tool for investigating the role of neurotransmitter systems in psychiatric disorders, particularly schizophrenia. Its unique pharmacological profile and reduced risk of extrapyramidal symptoms make it a valuable alternative to other antipsychotic drugs. However, its potential side effects, such as agranulocytosis and seizures, must be carefully monitored in laboratory experiments.

Future Directions

1. Investigating the potential therapeutic effects of C(C1=CC=CC=C1)N1Ccc2(ccncc2O)CC1 in other psychiatric disorders, such as bipolar disorder and major depressive disorder.
2. Exploring the underlying mechanisms of C(C1=CC=CC=C1)N1Ccc2(ccncc2O)CC1's anti-inflammatory effects and their relevance to psychiatric disorders.
3. Developing novel C(C1=CC=CC=C1)N1Ccc2(ccncc2O)CC1 derivatives with improved pharmacological profiles and reduced side effects.
4. Investigating the role of C(C1=CC=CC=C1)N1Ccc2(ccncc2O)CC1 in modulating the gut-brain axis and its potential therapeutic implications for psychiatric disorders.
5. Investigating the potential therapeutic effects of C(C1=CC=CC=C1)N1Ccc2(ccncc2O)CC1 in combination with other drugs, such as psychedelics, for the treatment of psychiatric disorders.

Synthesis Methods

The synthesis of C(C1=CC=CC=C1)N1Ccc2(ccncc2O)CC1 involves the condensation of 8-chloro-11H-benzo[b][1,4]diazepine-2-thione with 2-chloro-N,N-dimethylacetamide in the presence of sodium hydride. The resulting product is then treated with sodium hydroxide to form C(C1=CC=CC=C1)N1Ccc2(ccncc2O)CC1.

Scientific Research Applications

Clozapine has been extensively studied for its efficacy in treating schizophrenia, particularly for patients who are resistant to other antipsychotic drugs. It has also been investigated for its potential therapeutic effects in other psychiatric disorders, such as bipolar disorder and major depressive disorder.

properties

IUPAC Name

3-benzyl-3,9-diazaspiro[5.5]undecan-11-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c19-15-12-17-9-6-16(15)7-10-18(11-8-16)13-14-4-2-1-3-5-14/h1-5,15,17,19H,6-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSIOLCKYVJZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C12CCN(CC2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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